molecular formula C5H7N5O2 B590556 N-(2-Oxoethyl)-1H-tetrazole-1-acetamide CAS No. 1797135-60-4

N-(2-Oxoethyl)-1H-tetrazole-1-acetamide

Cat. No.: B590556
CAS No.: 1797135-60-4
M. Wt: 169.144
InChI Key: FVYKLWGHNYKDJG-UHFFFAOYSA-N
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Description

N-(2-Oxoethyl)-1H-tetrazole-1-acetamide is a useful research compound. Its molecular formula is C5H7N5O2 and its molecular weight is 169.144. The purity is usually 95%.
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Scientific Research Applications

Tetrazole Moiety in Medicinal Chemistry

Tetrazole derivatives are recognized for their wide-ranging biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory properties. The tetrazole group, serving as a bioisostere of the carboxylic acid group, can enhance the lipophilicity, bioavailability, and reduce the side effects of drugs. This adaptability makes tetrazole-containing compounds valuable in drug development, highlighting their significance in medicinal chemistry and pharmacology (Patowary, Deka, & Bharali, 2021).

Tetrazoles in Energetic Materials

The study and development of energetic materials have also benefitted from tetrazole derivatives. Tetrazole energetic metal complexes (TEMCs), involving ligands such as 5-cyanotetrazole, 5-nitrotetrazolium, and 5-aminotetrazole, are of particular interest due to their outstanding performance and distinctive structural characteristics. These compounds are explored for their potential in creating more efficient and less polluting synthesis processes, contributing significantly to the energetic materials sector (Li Yin-chuan, 2011).

Tetrazoles in Antibacterial Research

Tetrazole hybrids have shown considerable antibacterial property, suggesting a potential to enhance efficacy against both drug-sensitive and drug-resistant pathogens. The hybridization of tetrazole with other antibacterial pharmacophores has led to the development of novel antibacterial candidates, such as Tedizolid, which is used for treating acute bacterial skin and skin structure infections. This indicates the valuable role of tetrazole scaffolds in antibacterial agent development, providing new avenues for combating drug-resistant bacterial infections (Gao, Xiao, & Huang, 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-Oxoethyl)-1H-tetrazole-1-acetamide involves the reaction of 2-amino-2-methyl-1-propanol with ethyl chloroformate to form N-(2-chloroethyl)-2-amino-2-methyl-1-propanol. This intermediate is then reacted with sodium azide to form N-(2-azidoethyl)-2-amino-2-methyl-1-propanol. Finally, the azide group is reduced using hydrogen gas and palladium on carbon catalyst to form the desired product.", "Starting Materials": [ "2-amino-2-methyl-1-propanol", "ethyl chloroformate", "sodium azide", "hydrogen gas", "palladium on carbon catalyst" ], "Reaction": [ "Step 1: React 2-amino-2-methyl-1-propanol with ethyl chloroformate in the presence of a base such as triethylamine to form N-(2-chloroethyl)-2-amino-2-methyl-1-propanol.", "Step 2: React N-(2-chloroethyl)-2-amino-2-methyl-1-propanol with sodium azide in an aprotic solvent such as DMF to form N-(2-azidoethyl)-2-amino-2-methyl-1-propanol.", "Step 3: Reduce the azide group in N-(2-azidoethyl)-2-amino-2-methyl-1-propanol using hydrogen gas and palladium on carbon catalyst to form N-(2-Oxoethyl)-1H-tetrazole-1-acetamide." ] }

CAS No.

1797135-60-4

Molecular Formula

C5H7N5O2

Molecular Weight

169.144

IUPAC Name

N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C5H7N5O2/c11-2-1-6-5(12)3-10-4-7-8-9-10/h2,4H,1,3H2,(H,6,12)

InChI Key

FVYKLWGHNYKDJG-UHFFFAOYSA-N

SMILES

C1=NN=NN1CC(=O)NCC=O

Origin of Product

United States

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